molecular formula C8H12O2 B13458647 7-Methyl-6-oxaspiro[3.4]octan-5-one

7-Methyl-6-oxaspiro[3.4]octan-5-one

Cat. No.: B13458647
M. Wt: 140.18 g/mol
InChI Key: PWLDEEBBZKHUPH-UHFFFAOYSA-N
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Description

7-Methyl-6-oxaspiro[3.4]octan-5-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable structure. The presence of an oxaspiro group and a ketone functional group makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-oxaspiro[3.4]octan-5-one typically involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at low temperatures, followed by the addition of 1,3-dichloroacetone . The reaction mixture is then treated with lithium naphthalenide to form the spirocyclic structure. The product is purified through chromatography to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6-oxaspiro[3.4]octan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Methyl-6-oxaspiro[3

Scientific Research Applications

7-Methyl-6-oxaspiro[3.4]octan-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-6-oxaspiro[3.4]octan-5-one involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity and stability, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-6-oxaspiro[3.4]octan-5-one is unique due to its specific spirocyclic structure and the presence of a methyl group, which influences its chemical reactivity and stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

7-methyl-6-oxaspiro[3.4]octan-5-one

InChI

InChI=1S/C8H12O2/c1-6-5-8(3-2-4-8)7(9)10-6/h6H,2-5H2,1H3

InChI Key

PWLDEEBBZKHUPH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCC2)C(=O)O1

Origin of Product

United States

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